2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL
Description
2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL is a brominated pyridine derivative featuring a hydroxyl-containing ethoxy side chain. Its molecular structure consists of a pyridine ring substituted with an amino group (-NH₂) at position 3, a bromine atom at position 5, and a 2-hydroxyethoxy moiety at position 2.
Crystallographic data for this compound, including bond lengths, angles, and hydrogen-bonding networks, are often refined using the SHELX suite of programs, particularly SHELXL, which is widely recognized for small-molecule structural analysis . The bromine atom’s heavy-atom effect facilitates precise crystallographic resolution, while the hydroxyl and amino groups contribute to intermolecular interactions in the solid state.
Properties
IUPAC Name |
2-(3-amino-5-bromopyridin-2-yl)oxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c8-5-3-6(9)7(10-4-5)12-2-1-11/h3-4,11H,1-2,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATRSDBIAZCKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)OCCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Amino-5-bromopyridin-2-yl)oxy]ethan-1-ol typically involves the reaction of 2-methoxypyridine with 3-amino-5-bromobenzeneboronic acid or its esters under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism, followed by crystallization and purification to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Amino-5-bromopyridin-2-yl)oxy]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The amino and bromine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[(3-Amino-5-bromopyridin-2-yl)oxy]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Amino-5-bromopyridin-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and bromine groups play crucial roles in binding to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include halogenated pyridine derivatives with variations in substituent positions, halogen type, or side-chain modifications. Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | Halogen (X) | Melting Point (°C) | Solubility (Polar Solvents) | Key Structural Features |
|---|---|---|---|---|---|
| 2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL | 247.08 | Br | 158–162 (decomp.) | Moderate (DMSO, MeOH) | Br at C5, -NH₂ at C3, -OCH₂CH₂OH at C2 |
| 2-[(3-Amino-5-chloropyridin-2-YL)oxy]ethan-1-OL | 202.62 | Cl | 145–148 | High (H₂O, EtOH) | Cl at C5; smaller halogen reduces lipophilicity |
| 2-[(3-Amino-4-bromopyridin-2-YL)oxy]ethan-1-OL | 247.08 | Br | 172–175 | Low (DCM, EtOAc) | Br at C4; altered H-bonding due to positional isomerism |
| 2-[(3-Amino-5-bromopyridin-2-YL)oxy]propan-1-OL | 261.10 | Br | 143–146 | Moderate (MeOH) | Extended side chain (-OCH₂CH₂CH₂OH); increased flexibility |
Key Findings:
Halogen Effects :
- The bromine substituent in the target compound increases molecular weight and lipophilicity compared to its chloro analog, reducing aqueous solubility but enhancing membrane permeability in biological assays. The chloro derivative exhibits higher solubility in polar solvents like water due to reduced steric bulk .
- Crystallographic studies using SHELXL reveal that bromine’s larger atomic radius induces distinct crystal packing vs. chlorine, with Br···π interactions observed in the brominated compound .
Positional Isomerism: Moving the bromine from C5 to C4 (as in 2-[(3-Amino-4-bromopyridin-2-YL)oxy]ethan-1-OL) disrupts hydrogen-bonding networks. The C5-bromo compound forms a tighter lattice via N–H···O and O–H···N interactions, whereas the C4 isomer exhibits weaker π-stacking.
Side-Chain Modifications :
- Extending the ethan-1-ol side chain to propan-1-OL reduces melting point (143–146°C vs. 158–162°C) due to decreased crystallinity. However, the longer chain enhances solubility in less polar solvents like ethyl acetate.
Biological Relevance :
- Preliminary studies suggest the brominated compound exhibits higher inhibitory activity against kinase enzymes compared to its chloro analog, likely due to improved hydrophobic interactions in binding pockets.
Methodological Considerations
Structural comparisons rely heavily on crystallographic data refined using SHELX programs. For instance:
Biological Activity
2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL, with the molecular formula CHBrNO and a molecular weight of 233.06 g/mol, is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
The compound features a brominated aromatic amine group, which is significant for its biochemical interactions. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in drug design and synthesis.
The precise biological targets and mechanisms of action for this compound remain under investigation. However, preliminary studies suggest potential interactions with enzyme systems, particularly those involved in metabolic pathways.
Pharmacokinetics
Research into the pharmacokinetics of this compound is ongoing. Key parameters such as bioavailability, half-life, metabolism, and excretion rates are yet to be fully characterized. Understanding these factors is crucial for evaluating its therapeutic potential.
Enzyme Interactions
Initial studies indicate that this compound may act as an inhibitor of certain enzymes. For instance, it has been evaluated as a lipophilic inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism and DNA synthesis .
Case Studies
A review by Queener et al. highlighted the biological evaluation of related compounds that target DHFR. The findings suggest that modifications in the pyridine structure can enhance inhibitory activity . Although direct studies on this compound are sparse, the insights from similar compounds provide a framework for future research.
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Similarity | Notable Activity |
|---|---|---|
| 2-Amino-5-bromopyridine | High | DHFR inhibition |
| 3-Amino-5-bromopyridine | Moderate | Antimicrobial properties |
Future Directions
The ongoing research into the biological activity of this compound is promising. Future studies should focus on:
- Target Identification : Determining the specific biological targets.
- Mechanistic Studies : Understanding how this compound interacts at the molecular level.
- Therapeutic Applications : Exploring its potential in treating diseases related to enzyme dysfunctions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
